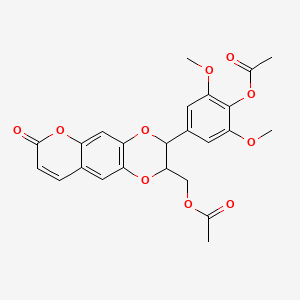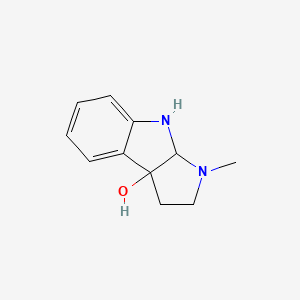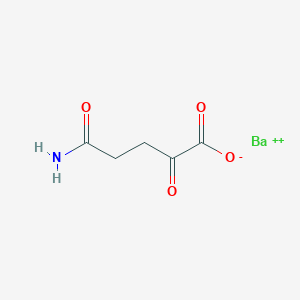
Moluccanin diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moluccanin diacetate is a compound that falls under the category of coumarins . It is a reference standard and natural product .
Synthesis Analysis
The synthesis of this compound is a complex process. It is a customized synthesis product, and there is a low probability that the synthesis will not be successful due to various objective factors . The research findings during Jan 2008–May 2018 on this group of secondary metabolites describing their occurrence, structural characteristics, large-scale preparation, synthesis, derivatives, pharmacological activities, and structure–activity relationship are presented in a review .Molecular Structure Analysis
This compound has a complex molecular structure. It is a part of a group of non-conventional lignans having coumarins and phenyl propanes as two C6C3 units linked commonly through a dioxane bridge . The chemical structure of this compound is confirmed by NMR .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 470.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Applications De Recherche Scientifique
General and Genetic Toxicology of Aleurites moluccana Seeds : A study on Aleurites moluccana seeds showed no cytotoxic, genotoxic, or mutagenic potential in both in vitro and in vivo assays. It suggests that while high concentrations and continued use caused toxicity and mortality in Wistar rats, low concentrations and short-term use did not result in physiological, biochemical, hematological, histopathological changes or clinical signs related to toxicity (Pamella Fukuda de Castilho et al., 2021).
Buccal Polymeric Films Containing Chlorhexidine : A study investigated the use of polymeric films for buccal delivery of chlorhexidine diacetate, an antiseptic drug. The findings suggest these films can be effective for buccal delivery of antifungal/antimicrobial drugs, maintaining antiseptic drug concentrations above the minimum inhibitory concentration for Candida albicans for almost 3 hours (C. Juliano et al., 2008).
Ethnopharmacology, Phytochemistry, and Biological Activity of Aleurites moluccana : This review covers the ethnopharmacology, phytochemistry, and biological activities of Aleurites moluccana. The plant has been traditionally used for various illnesses and its extracts and secondary metabolites exhibited antibacterial, cytotoxic, anti-inflammatory, and antinociceptive effects (A. Hakim et al., 2022).
Anti-inflammatory Activity of Aleurites moluccana Leaf Extract : A study demonstrated that a semisolid containing Aleurites moluccana dried extract exhibited anti-inflammatory effects by reducing leukocyte migration, and levels of cytokines and chemokines, suggesting its potential as a treatment for skin inflammatory diseases (Silmara Mendes Hoepers et al., 2015).
Antinociceptive, Anti-inflammatory, and Wound Healing Features of Aleurites moluccana : This study found that a semisolid herbal medicine based on Aleurites moluccana leaf extract was effective as an analgesic, anti-inflammatory, and in wound healing in pre-clinical studies, aligning with traditional ethnopharmacological uses (T. G. Cesca et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(4-acetyloxy-3,5-dimethoxyphenyl)-7-oxo-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O10/c1-12(25)30-11-21-23(15-8-19(28-3)24(31-13(2)26)20(9-15)29-4)34-18-10-16-14(7-17(18)32-21)5-6-22(27)33-16/h5-10,21,23H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIQTZKPIWOLBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(OC2=C(O1)C=C3C=CC(=O)OC3=C2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)
![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)



![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)
